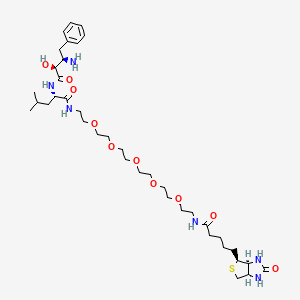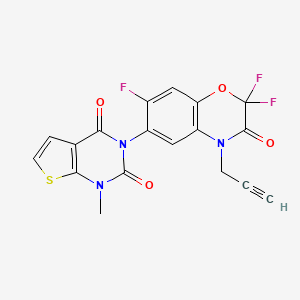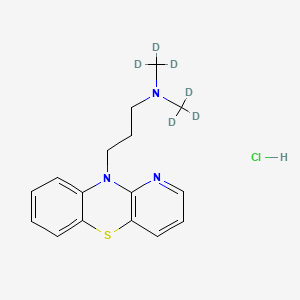
Prothipendyl-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prothipendyl-d6 Hydrochloride is a deuterium-labeled version of Prothipendyl Hydrochloride, a compound known for its anxiolytic, antiemetic, and antihistamine properties. It belongs to the azaphenothiazine group and is primarily used in Europe to treat anxiety and agitation in psychotic syndromes . The deuterium labeling makes it particularly useful in scientific research, especially in the field of drug development, where it serves as a tracer for quantitation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prothipendyl-d6 Hydrochloride involves the incorporation of deuterium into the Prothipendyl Hydrochloride molecule. This is typically achieved by using deuterated reagents in the synthesis process. The primary synthetic route involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium and the purity of the final product. The use of high-purity deuterated reagents and solvents is crucial in this process .
Analyse Des Réactions Chimiques
Types of Reactions: Prothipendyl-d6 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of Prothipendyl Hydrochloride to form Prothipendyl sulfoxide .
Common Reagents and Conditions:
Reduction and Substitution: These reactions typically involve standard reagents and conditions used in organic chemistry, such as hydrogenation for reduction and nucleophilic substitution for introducing different functional groups.
Major Products: The major product formed from the oxidation of Prothipendyl Hydrochloride is Prothipendyl sulfoxide .
Applications De Recherche Scientifique
Prothipendyl-d6 Hydrochloride is extensively used in scientific research due to its deuterium labeling. This labeling allows for precise quantitation in various analytical techniques, making it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and drug interactions.
Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development and quality control of pharmaceuticals
Mécanisme D'action
The primary mechanism of action of Prothipendyl Hydrochloride involves the antagonism of histamine H1 receptors. Histamine is a neurotransmitter that plays a crucial role in the regulation of the sleep-wake cycle, gastric acid secretion, and immune responses . By blocking these receptors, Prothipendyl Hydrochloride exerts its anxiolytic, antiemetic, and antihistamine effects.
Comparaison Avec Des Composés Similaires
Uniqueness: Prothipendyl-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in scientific research. This labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in drug development and pharmacokinetic research .
Propriétés
Formule moléculaire |
C16H20ClN3S |
|---|---|
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
CQJSAKJMCVSEGU-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
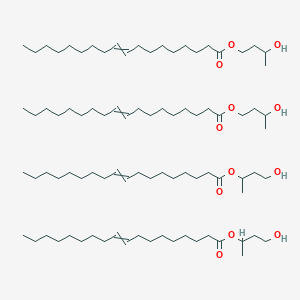
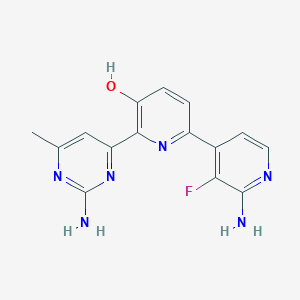
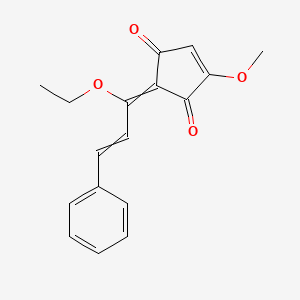
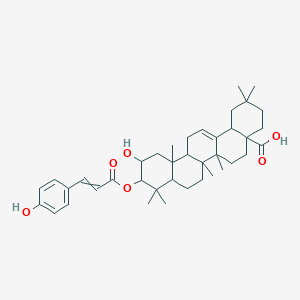
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
